N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-phenoxybenzenesulfonamide

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Screening

This 8-methylimidazo[1,2-a]pyridine sulfonamide is a structurally defined kinase screening probe. The 8-methyl substitution and ethylene linker distinguish it from regioisomeric analogs (e.g., 7-methyl) — critical for establishing position-specific SAR. With XLogP3 of 4.6 and TPSA of 81.1 Ų, it preferentially engages hydrophobic ATP-binding pockets. Deploy as a selectivity panel reference, a fragment-growth comparator for 4-phenoxybenzenesulfonamide, or a matched negative control in cellular counter-screens. Procure for systematic kinome profiling and scaffold-hopping campaigns.

Molecular Formula C22H21N3O3S
Molecular Weight 407.49
CAS No. 868979-16-2
Cat. No. B2684150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-phenoxybenzenesulfonamide
CAS868979-16-2
Molecular FormulaC22H21N3O3S
Molecular Weight407.49
Structural Identifiers
SMILESCC1=CC=CN2C1=NC(=C2)CCNS(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC=C4
InChIInChI=1S/C22H21N3O3S/c1-17-6-5-15-25-16-18(24-22(17)25)13-14-23-29(26,27)21-11-9-20(10-12-21)28-19-7-3-2-4-8-19/h2-12,15-16,23H,13-14H2,1H3
InChIKeyKZXDZFNAONGOIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(8-Methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-phenoxybenzenesulfonamide (CAS 868979-16-2): Structural & Procurement Baseline


N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-phenoxybenzenesulfonamide (CAS 868979-16-2, PubChem CID 4140970) is a synthetic small molecule belonging to the imidazo[1,2-a]pyridine sulfonamide class [1]. Its molecular formula is C₂₂H₂₁N₃O₃S with a molecular weight of 407.5 g/mol [1]. The compound features an 8-methyl-substituted imidazo[1,2-a]pyridine core linked via an ethylene spacer to a 4-phenoxybenzenesulfonamide moiety [1]. It is catalogued within the ChemDiv screening library as ChemDiv3_011968 and is available from multiple specialty chemical suppliers at purities of ≥95% . The 8-methyl substitution pattern on the imidazopyridine ring distinguishes it from other regioisomeric analogs and linker variants, which may confer differential target engagement profiles in biochemical screening cascades.

Why Generic Substitution of N-(2-(8-Methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-phenoxybenzenesulfonamide is Not Advisable Without Verification


Imidazo[1,2-a]pyridine sulfonamides are not interchangeable screening probes. Even seemingly minor structural perturbations—such as the position of the methyl substituent on the imidazopyridine ring (e.g., 7-methyl vs. 8-methyl), the length and nature of the linker (methylene vs. ethylene), or variations in the sulfonamide aryl ether moiety—can profoundly alter target binding, selectivity, and physicochemical properties [1]. For example, the 8-methyl regioisomer may exhibit distinct steric and electronic interactions within target binding pockets compared to its 7-methyl analog [1]. Similarly, the ethylene linker in this compound provides greater conformational flexibility relative to methylene-linked analogs, potentially influencing entropic contributions to binding [1]. Without head-to-head comparative data, assuming functional equivalence between these analogs introduces uncontrolled variables into SAR campaigns and screening workflows.

N-(2-(8-Methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-phenoxybenzenesulfonamide: Quantitative Differentiator Evidence Guide


Structural Differentiation: 8-Methyl Imidazopyridine Regioisomer vs. 7-Methyl Analog

The 8-methyl substitution on the imidazo[1,2-a]pyridine core is a key structural differentiator. In comparison to the 7-methyl regioisomer (N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-phenoxybenzenesulfonamide), the 8-methyl position alters the electronic density distribution across the bicyclic ring system and modifies the steric profile presented to biological targets. Computational XLogP3-AA for the 8-methyl compound is 4.6 [1]. While no quantitative head-to-head target engagement data for both regioisomers is currently available in the public domain, the positional isomerism is known within the imidazo[1,2-a]pyridine class to produce divergent selectivity profiles against kinase panels and other ATP-binding targets [2].

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Screening

Linker Length Differentiation: Ethylene vs. Methylene Spacer in Imidazopyridine Sulfonamides

The ethylene (-CH₂CH₂-) linker between the imidazopyridine core and the sulfonamide nitrogen distinguishes this compound from methylene (-CH₂-) linked analogs such as N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)-4-phenoxybenzenesulfonamide. The ethylene spacer increases the rotatable bond count to 7 (vs. 6 for the methylene analog) [1], providing greater conformational entropy and a longer reach between pharmacophoric elements. This can affect both the binding mode and the entropic penalty upon target engagement. Within the imidazo[1,2-a]pyridine class, linker length has been shown to influence potency and selectivity in kinase inhibition contexts [2].

Chemical Probe Design Conformational Flexibility Fragment-Based Drug Discovery

Computed Physicochemical Property Profile: Lipophilicity and Polar Surface Area

The compound exhibits a computed XLogP3-AA of 4.6 and a topological polar surface area (TPSA) of 81.1 Ų [1]. These values place it within a favorable drug-like property space for orally bioavailable small molecules (typical threshold: TPSA < 140 Ų; XLogP 1–5). In comparison, the known NADPH oxidase inhibitor apocynin (4′-hydroxy-3′-methoxyacetophenone, MW 166.17) has a TPSA of 46.5 Ų and XLogP of 0.8 [2], representing a substantially different physicochemical profile. This compound's higher lipophilicity and larger polar surface area suggest distinct membrane permeability and solubility characteristics relative to smaller, more polar NADPH oxidase tool compounds, which may influence assay conditions (e.g., DMSO tolerance, protein binding).

Drug-Likeness ADME Prediction Lead Optimization

ChemDiv Library Provenance and Supply Chain Traceability

This compound is catalogued as ChemDiv3_011968 within the ChemDiv screening library [1]. ChemDiv maintains a collection of over 1.6 million stock compounds with validated drug-like chemistry space . The 4-phenoxybenzenesulfonamide fragment (CAS 123045-62-5) is a recognized privileged scaffold in medicinal chemistry, employed as a modular building block for kinase inhibitor design . The combination of the imidazo[1,2-a]pyridine core with the 4-phenoxybenzenesulfonamide warhead creates a chemotype distinct from simple sulfonamide fragments, offering both hydrogen-bonding capacity (sulfonamide NH, pKa ~10–11) and extended aromatic interactions (phenoxybenzene moiety). Vendor-supplied purity for this compound is specified at ≥95% (HPLC) .

Screening Library Chemical Provenance Hit Validation

N-(2-(8-Methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-phenoxybenzenesulfonamide: Target Application Scenarios for Research Procurement


Kinase Inhibitor Screening and Selectivity Profiling

The imidazo[1,2-a]pyridine scaffold is a recognized ATP-mimetic kinase hinge-binding motif [1]. With its 8-methyl substitution and ethylene-linked 4-phenoxybenzenesulfonamide moiety, this compound is suited for inclusion in kinase selectivity panels where its XLogP3-AA of 4.6 and TPSA of 81.1 Ų [2] may favor engagement of kinases with hydrophobic ATP pockets. Procurement is appropriate for laboratories conducting broad kinome screens to assess scaffold-specific selectivity fingerprints against reference inhibitors.

SAR Expansion of Imidazopyridine Sulfonamide Series

The 8-methyl regioisomer serves as a critical comparator for SAR studies exploring the impact of methyl substitution position on biological activity. While direct target engagement data for this specific compound is not publicly available, the class-level precedent shows that substitution position on imidazo[1,2-a]pyridine modulates kinase selectivity [1]. Procurement of this compound enables systematic comparisons with 7-methyl and des-methyl analogs to establish position-specific SAR.

Fragment Elaboration and Scaffold Hopping Programs

The 4-phenoxybenzenesulfonamide fragment (MW 249.29) is a validated starting point for medicinal chemistry . The elaborated chemotype represented by this compound—incorporating the 8-methylimidazo[1,2-a]pyridine via an ethylene linker—demonstrates a specific fragment growth vector. This compound can serve as a reference for assessing the impact of imidazopyridine incorporation on target affinity, selectivity, and physicochemical properties relative to the parent fragment.

Negative Control or Inactive Analog in Target-Based Assays

In the absence of confirmed primary target engagement data, this compound may find utility as a structurally matched negative control for related imidazo[1,2-a]pyridine sulfonamides with established activity. Its computed properties (XLogP3-AA = 4.6, TPSA = 81.1 Ų, rotatable bonds = 7) [2] are consistent with cell-permeable small molecules, enabling its use in cellular counter-screens to rule out non-specific effects of the chemotype.

Quote Request

Request a Quote for N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-phenoxybenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.